
N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide
Übersicht
Beschreibung
MCP110 is a small molecular weight inhibitor that specifically targets the interaction between the Ras and Raf proteins. This compound has been identified as a potent inhibitor of Ras-dependent signaling pathways, which are crucial in the development and progression of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MCP110 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then purified and characterized using various analytical techniques.
Industrial Production Methods
Industrial production of MCP110 is typically carried out under controlled laboratory conditions to ensure high purity and consistency. The compound is synthesized in bulk quantities and stored at -20°C for up to three years in powder form or at -80°C for up to one year in solvent .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MCP110 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hemmung der Ras-Raf-Interaktion: MCP110 stört die Interaktion zwischen Ras- und Raf-Proteinen, wodurch nachgeschaltete Signalwege gehemmt werden.
Reduktion des Raf-RBD-Pulldowns von Ras: MCP110 reduziert die Bindung von Raf-RBD an Ras, was zu einer verringerten Aktivierung nachgeschalteter Effektoren führt.
Häufige Reagenzien und Bedingungen
Dimethylsulfoxid (DMSO): Wird als Lösungsmittel für die Herstellung von MCP110 verwendet.
Epidermaler Wachstumsfaktor (EGF): Wird verwendet, um die Ras-Signalisierung in experimentellen Setups zu stimulieren.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus den Reaktionen mit MCP110 entsteht, ist die Hemmung von Ras-abhängigen Signalwegen, was zu einer verringerten Zellproliferation und Tumorwachstum führt .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide has been identified as a potent inhibitor of the Ras protein, which plays a critical role in cell signaling pathways related to cancer progression. The inhibition of Ras can potentially lead to the development of new cancer therapies targeting Ras-driven tumors .
Case Study: Cancer Research
A study conducted on the compound demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines. The results indicated that the compound reduced tumor growth in animal models by interfering with the Ras signaling pathway, suggesting its potential as a therapeutic agent in oncology .
Biochemical Applications
The compound's structure allows it to interact with various biological targets, making it useful in biochemical research. Its ability to modulate protein interactions is being explored for applications in:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders.
- Signal Transduction Studies : Research is ongoing into how this compound affects signal transduction mechanisms, particularly those involving G-proteins and receptor tyrosine kinases .
Pharmacological Studies
Pharmacological studies have focused on the compound's pharmacokinetics and pharmacodynamics, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Early findings suggest that:
- The compound exhibits favorable bioavailability and stability.
- It has a moderate half-life, making it suitable for therapeutic use with appropriate dosing regimens .
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | Moderate |
Half-life | 6 hours |
Metabolism | Hepatic |
Excretion | Renal |
Future Directions and Research Opportunities
The ongoing research into this compound indicates several promising avenues:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies to enhance treatment outcomes.
- Targeted Drug Delivery Systems : Exploring formulations that utilize the compound for targeted delivery to cancer cells, minimizing side effects on healthy tissues.
- Development of Analogues : Synthesis of structural analogues to improve potency and selectivity against specific biological targets.
Wirkmechanismus
MCP110 exerts its effects by specifically inhibiting the interaction between Ras and Raf proteins. This inhibition disrupts the Ras-Raf-MEK-ERK signaling cascade, leading to decreased activation of downstream effectors such as ERK1/2 . MCP110 also reduces the transcriptional activation of the Ras-MEK-ERK-dependent Elk1 promoter and reverses transformed morphology in cancer cells .
Vergleich Mit ähnlichen Verbindungen
MCP110 ist einzigartig in seiner Fähigkeit, die Ras-Raf-Interaktion selektiv zu hemmen, ohne andere Signalwege zu beeinflussen. Ähnliche Verbindungen umfassen:
MCP1: Ein weiterer Inhibitor von Ras-Raf-Interaktionen, jedoch mit unterschiedlicher Potenz und Spezifität.
U0126: Ein MEK-Inhibitor, der nachgeschaltete Effektoren des Ras-Raf-Weges angreift.
Staurosporin: Ein Protein-Kinase-C-Inhibitor, der in Kombination mit MCP110 zur Steigerung der therapeutischen Wirkung eingesetzt werden kann.
MCP110 zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung von Ras-abhängiger Signalübertragung aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung macht .
Biologische Aktivität
N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide, known by its CAS number 521310-51-0, is a synthetic compound with a complex molecular structure characterized by multiple functional groups, including benzyloxy, methoxy, and pyridine moieties. This unique architecture suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C33H36N2O3
- Molecular Weight : 508.67 g/mol
- IUPAC Name : this compound
The compound's structure includes:
- A benzyloxy group that may enhance lipophilicity.
- A methoxy group that can influence biological activity through electron-donating effects.
- A pyridine ring that is often associated with diverse pharmacological activities.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar compounds in the literature have shown efficacy against Gram-positive bacteria and fungi .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. For instance, derivatives of benzyl amides have demonstrated selective cytotoxicity against various cancer cell lines .
- Neuropharmacological Effects : The presence of the pyridine moiety is indicative of possible interactions with neurotransmitter systems, which could lead to neuroprotective or anticonvulsant activities .
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Receptor Binding : The compound may interact with adrenergic receptors, as seen in related studies where similar compounds showed selectivity for alpha and beta adrenergic receptors .
- Enzyme Inhibition : The presence of functional groups may allow the compound to act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis in cancer cells .
Comparative Analysis with Related Compounds
To better understand the potential applications and efficacy of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-benzyl-N-(2-pyridinyl)acetamide | Contains a pyridine and benzyl group | Simpler structure; lacks methoxy group |
5-benzoyl-N-pyridin-2-ylethylamine | Similar ethylamine structure | Lacks phenyl substitution |
4-methoxy-N-benzylaniline | Features methoxy and benzene rings | Does not contain pyridine; simpler amine structure |
This table illustrates how the unique combination of functional groups in this compound may contribute to its distinct biological activities.
Case Studies and Research Findings
- Antimicrobial Activity Study : In a study examining the antimicrobial properties of similar benzyl derivatives, compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzene ring can enhance efficacy .
- Anticancer Research : Research on benzamide derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
- Neuropharmacological Evaluation : Studies involving related compounds indicated potential anticonvulsant effects in animal models, highlighting the importance of substituents at the benzene ring for enhancing activity against seizures .
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLZIHLAMJDONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.